N-Methyl-D3-carbamoylimidazole
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Overview
Description
N-Methyl-D3-carbamoylimidazole is a deuterated derivative of N-methyl carbamoylimidazole, characterized by the presence of three deuterium atoms. It is a stable, crystalline compound with the molecular formula C5H4D3N3O and a molecular weight of 128.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form N-methylureas, carbamates, and thiocarbamates.
Hydrolysis: Reaction with water to form corresponding amides and imidazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triethylamine: Used as a base to facilitate nucleophilic substitution reactions.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from reactions involving this compound include:
- N-methylureas
- Carbamates
- Thiocarbamates
Scientific Research Applications
N-Methyl-D3-carbamoylimidazole has a wide range of applications in scientific research, including:
- Chemistry : Used as a reagent in the synthesis of various N-methyl carbamoyl derivatives .
- Biochemistry : Employed in proteomics research to study metabolic pathways and protein interactions .
- Medicine : Utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
- Industry : Acts as a substitute for methyl isocyanate in the synthesis of bioactive compounds, pesticides, and herbicides .
Mechanism of Action
The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl carbamoylimidazole : The non-deuterated version of N-Methyl-D3-carbamoylimidazole .
- Methyl isocyanate : A highly reactive compound used in similar synthetic applications but with higher toxicity .
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound for research purposes. Its stability and lower toxicity compared to methyl isocyanate make it a safer alternative for various synthetic applications .
Biological Activity
N-Methyl-D3-carbamoylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis and Characterization
This compound can be synthesized from 1,1-carbonyldiimidazole (CDI) and methylammonium chloride (MeNH₃Cl). The process yields a crystalline, water-stable compound that acts as a substitute for methyl isocyanate (MIC). The reaction is efficient, yielding high quantities of N-methyl carbamoylimidazole, which can further react with various nucleophiles to produce derivatives such as ureas and carbamates .
Biological Evaluations
The biological activity of this compound has been assessed through various studies focusing on its effects on enzyme inhibition and cytotoxicity.
1. Enzyme Inhibition
One of the primary areas of research is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating Alzheimer's disease. Studies indicate that N-methylation enhances BuChE inhibition significantly. For instance, N-methylnorbelladine exhibited an IC₅₀ value of 4 µM against BuChE, which is substantially lower than its non-N-methylated counterpart .
Compound | IC₅₀ (BuChE) | IC₅₀ (AChE) |
---|---|---|
N-methylnorbelladine | 4 µM | 40% inhibition at 100 µM |
4′-O,N-dimethylnorbelladine | 10.4 µM | Low activity observed |
2. Cytotoxic Activity
The cytotoxic effects of this compound derivatives have also been evaluated against various cancer cell lines. The results showed varying degrees of cytotoxicity, with some derivatives being non-cytotoxic at concentrations up to 500 µM.
Cell Line | CC₅₀ (µM) |
---|---|
Huh7 (Hepatocarcinoma) | 233-386 |
THP-1 (Acute Myeloid Leukemia) | 148-227 |
3. Antiviral Properties
Research has also explored the antiviral properties of this compound derivatives against viruses such as coronaviruses and flaviviruses. While some derivatives showed promising selectivity indices (SI), the overall efficacy varied significantly among the compounds tested.
Case Studies
Several studies have highlighted the potential applications of this compound in drug development:
- Alzheimer's Disease : The enhancement of BuChE inhibition by N-methylated derivatives positions these compounds as potential therapeutic agents for Alzheimer's disease, where cholinesterase inhibition is beneficial.
- Cancer Treatment : The selective cytotoxicity observed in certain cancer cell lines suggests that these compounds could be further developed into anticancer agents.
- Antiviral Research : The antiviral activity against human coronaviruses indicates a potential application in treating viral infections, especially relevant given recent global health challenges.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |
InChI Key |
CWUCFKUUTSQSSZ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |
Canonical SMILES |
CNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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